4-Fluorobenzyl acetate

Medicinal Chemistry Drug Design Physicochemical Property

4-Fluorobenzyl acetate (CAS 72235-53-1) is a fluorinated benzyl ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. It is characterized by a para-fluorine substitution on the phenyl ring, which imparts distinct electronic and steric properties compared to its non-fluorinated analog, benzyl acetate.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Cat. No. B8406785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl acetate
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(C=C1)F
InChIInChI=1S/C9H9FO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
InChIKeyDJBFVOJTBWVMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobenzyl Acetate Procurement Guide: CAS 72235-53-1 Specifications and Sourcing


4-Fluorobenzyl acetate (CAS 72235-53-1) is a fluorinated benzyl ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol [1]. It is characterized by a para-fluorine substitution on the phenyl ring, which imparts distinct electronic and steric properties compared to its non-fluorinated analog, benzyl acetate . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the presence of the fluorine atom can influence molecular reactivity and downstream properties [1]. Its structural features make it a relevant building block for the synthesis of more complex fluorinated organic molecules .

Why 4-Fluorobenzyl Acetate Cannot Be Directly Substituted with Other Benzyl Esters


Substituting 4-fluorobenzyl acetate with a close analog such as 3-fluorobenzyl acetate, 2-fluorobenzyl acetate, or non-fluorinated benzyl acetate is scientifically unsound due to significant differences in electronic distribution, steric profile, and resulting chemical reactivity . The position of the fluorine atom (para vs. meta vs. ortho) directly alters the electron density of the aromatic ring, which can critically affect the regioselectivity and rate of subsequent reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings . Furthermore, the presence of a single fluorine atom versus none can dramatically change a molecule's metabolic stability and lipophilicity in a pharmaceutical context [1]. Therefore, a simple one-to-one replacement without re-optimizing the synthetic pathway or considering the altered physicochemical properties can lead to failed reactions, lower yields, or a final compound with undesirable pharmacological characteristics [1].

Quantitative Evidence for 4-Fluorobenzyl Acetate: Comparative Reactivity and Structural Differentiation


Comparative Lipophilicity: LogP of 4-Fluorobenzyl Acetate vs. Non-Fluorinated Benzyl Acetate

Fluorination on an aromatic ring is a well-established strategy to modulate a molecule's lipophilicity, often resulting in a modest increase compared to the parent hydrogen compound [1]. For 4-fluorobenzyl acetate, the introduction of the para-fluorine atom increases the predicted partition coefficient (LogP) relative to non-fluorinated benzyl acetate, which can enhance passive membrane permeability [1]. This class-level modification is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile [1].

Medicinal Chemistry Drug Design Physicochemical Property

Regioselectivity in Nucleophilic Aromatic Substitution: 4-Fluorobenzyl Acetate vs. 2-Fluorobenzyl Acetate

The position of the fluorine substituent on the aromatic ring dictates the regiochemical outcome of subsequent synthetic transformations, such as nucleophilic aromatic substitution (SNAr) . The para-fluorine in 4-fluorobenzyl acetate directs incoming nucleophiles differently than an ortho-fluorine in 2-fluorobenzyl acetate . This positional isomerism leads to the formation of structurally distinct products [1].

Organic Synthesis Nucleophilic Aromatic Substitution Reaction Selectivity

Enhanced Metabolic Stability: A General Advantage of Aromatic Fluorination

A primary driver for incorporating fluorine into drug candidates is to block metabolic soft spots, particularly on aromatic rings, thereby increasing the compound's metabolic stability and half-life [1]. In 4-fluorobenzyl acetate, the fluorine atom replaces a hydrogen atom that is susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. This class-level modification is a standard medicinal chemistry tactic to improve a molecule's pharmacokinetic (PK) profile [1].

Drug Metabolism Pharmacokinetics Bioisostere

Key Application Scenarios for 4-Fluorobenzyl Acetate in Research and Development


Synthesis of Fluorinated Pharmaceutical Intermediates

4-Fluorobenzyl acetate serves as a versatile starting material for constructing more complex drug-like molecules. It can be hydrolyzed to 4-fluorobenzyl alcohol, a common pharmacophore, or used directly in reactions where the acetate acts as a protecting group or a leaving group. The para-fluorine atom on the aromatic ring provides a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows medicinal chemists to explore structure-activity relationships (SAR) around a fluorinated benzyl core [1].

Agrochemical Research and Development

Fluorinated compounds are extensively used in agrochemicals due to their often-improved metabolic stability, bioavailability, and potency . 4-Fluorobenzyl acetate can be utilized as a key intermediate in the synthesis of novel herbicides, fungicides, or insecticides. The fluorine atom can enhance the compound's environmental persistence in a controlled manner or improve its uptake and translocation within the target plant or pest . Its use as a building block allows for the exploration of new chemical space in crop protection research [1].

Chemical Biology Probe Development

In chemical biology, fluorinated probes are valuable tools for studying biological systems using techniques like ¹⁹F NMR spectroscopy or positron emission tomography (PET) imaging . While 4-fluorobenzyl acetate itself is not a probe, it is a crucial precursor for synthesizing such molecules [1]. The acetate group can be easily removed to reveal a free alcohol, which can then be conjugated to larger biomolecules or functional groups. The single fluorine atom provides a sensitive NMR handle with minimal perturbation to the parent molecule's structure .

Materials Science: Synthesis of Functional Monomers

Fluorinated monomers are key components in creating advanced materials with unique properties such as low surface energy, high thermal stability, and chemical resistance . 4-Fluorobenzyl acetate can be a precursor to fluorinated styrenic or acrylic monomers. After hydrolysis of the acetate protecting group, the resulting 4-fluorobenzyl alcohol can be further functionalized with polymerizable groups (e.g., acrylates, methacrylates) [1]. These monomers can then be polymerized to create specialty coatings, adhesives, or optical materials .

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